molecular formula C18H22N2O3S B4407933 N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide

N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B4407933
M. Wt: 346.4 g/mol
InChI Key: JLWPVOGGNPSEJC-UHFFFAOYSA-N
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Description

N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes aromatic rings, sulfonamide, and acetamide functional groups

Properties

IUPAC Name

N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-7-6-8-16(9-11)20-24(22,23)18-13(3)10-12(2)17(14(18)4)19-15(5)21/h6-10,20H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWPVOGGNPSEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2C)NC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the sulfonamide intermediate: This step involves the reaction of 3-methylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine.

    Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: The primary amine derivative.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers to enhance their properties.

    Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The aromatic rings can also participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-trimethylphenyl)acetamide
  • N-(3-methylphenyl)sulfonamide
  • N-(2,4,6-trimethylphenyl)sulfonamide

Uniqueness

N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both sulfonamide and acetamide groups, which can provide distinct chemical and biological properties compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 2
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N-[2,4,6-trimethyl-3-[(3-methylphenyl)sulfamoyl]phenyl]acetamide

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